N-butyl-3-chloroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

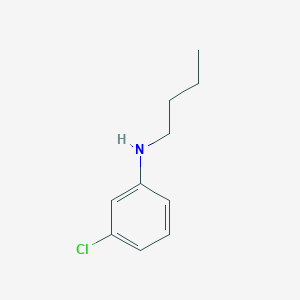

N-butyl-3-chloroaniline is an organic compound with the molecular formula C10H14ClN It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a butyl group, and a chlorine atom is substituted at the meta position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-butyl-3-chloroaniline can be synthesized through several methods. One common approach involves the alkylation of 3-chloroaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-butyl-3-chloroaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted anilines depending on the substituent introduced.

Scientific Research Applications

N-butyl-3-chloroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-3-chloroaniline involves its interaction with molecular targets such as enzymes and receptors. The butyl and chloro substituents influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

N-butyl-4-chloroaniline: Similar structure but with the chlorine atom at the para position.

N-butyl-2-chloroaniline: Chlorine atom at the ortho position.

N-butyl-3-bromoaniline: Bromine atom instead of chlorine at the meta position.

Uniqueness: N-butyl-3-chloroaniline is unique due to the specific positioning of the butyl and chloro groups, which influence its reactivity and applications. The meta position of the chlorine atom affects the compound’s electronic properties and its behavior in chemical reactions.

Biological Activity

N-butyl-3-chloroaniline is an organic compound that has garnered attention in various fields, including chemistry, biology, and medicine. Its biological activity is primarily linked to its interactions with enzymes and receptors, which can influence cellular processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity, and applications in research.

Chemical Structure and Properties

This compound is a chlorinated derivative of aniline, characterized by the presence of a butyl group and a chlorine atom at the meta position relative to the amino group. This structure contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is influenced by its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound can act as an inhibitor or activator of certain enzymes. Its chlorine substituent enhances binding affinity for specific targets, making it a valuable tool in drug discovery and development.

- Receptor Binding : There is evidence suggesting that this compound may interact with various receptors, leading to alterations in cellular signaling pathways.

1. Toxicity Studies

Toxicological assessments have highlighted the potential hazards associated with exposure to this compound. For instance, inhalation exposure has been linked to severe health effects, including methemoglobinemia, as seen in case studies involving similar compounds like p-chloroaniline .

Table 1: Toxicity Findings from Case Studies

| Study Reference | Exposure Type | Symptoms Observed | Treatment |

|---|---|---|---|

| Inhalation | Dizziness, Coma | Methylene blue administration | |

| Aquatic exposure | Induced GST activity | Not specified |

2. Biochemical Effects

Research indicates that this compound can induce oxidative stress in aquatic organisms. For example, studies on Manila clams (Ruditapes philippinarum) showed significant increases in detoxifying enzyme activities (GST) upon exposure to this compound. Additionally, alterations in antioxidant enzyme activities (CAT and SOD) were observed, suggesting a response mechanism to counteract oxidative damage .

Table 2: Biochemical Effects on Ruditapes philippinarum

| Concentration (mg/L) | GST Activity Peak Time (days) | CAT Activity Peak Time (days) |

|---|---|---|

| 0.5 | 8 | 3 |

| 2 | 3 | 3 |

| 5 | 3 | 3 |

Applications in Research

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly in medicinal chemistry:

- Pharmaceutical Development : The compound is investigated for its potential use in developing new drugs that exhibit improved efficacy and reduced side effects.

- Environmental Research : Its impact on aquatic ecosystems has been studied extensively due to its persistence and bioaccumulation potential in marine organisms .

Properties

IUPAC Name |

N-butyl-3-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQBTYAYKGLSCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.